molecular formula C7H16N2 B13213986 Methyl({[(3R)-piperidin-3-yl]methyl})amine

Methyl({[(3R)-piperidin-3-yl]methyl})amine

Cat. No.: B13213986
M. Wt: 128.22 g/mol
InChI Key: CYDMJLIOBYDVSP-SSDOTTSWSA-N
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Description

Methyl({[(3R)-piperidin-3-yl]methyl})amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[(3R)-piperidin-3-yl]methyl})amine typically involves several steps, including reduction, selective oxidation, alkylation, deprotection, and acylation reactions. One common method involves using benzyl bromide as a raw material to form an onium pyridine salt, followed by reduction and selective oxidation . The process may also include alkylation and deprotection steps to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. An improved process for the preparation of related compounds, such as tofacitinib citrate, involves the synthesis of key intermediates like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine as tartarate salt . This process aims to address quality and yield issues, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl({[(3R)-piperidin-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Methyl({[(3R)-piperidin-3-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[(3R)-piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, in the context of drug discovery, it may target enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[(3R)-piperidin-3-yl]methyl})amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl({[(3R)-piperidin-3-yl]methyl})amine, also known as 3-(methylamino)piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

This compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Its structural features contribute to its pharmacological effects, making it a candidate for further research in therapeutic applications.

The biological activity of this compound is largely attributed to its ability to act as a ligand for several neurotransmitter receptors, particularly in the central nervous system (CNS). The piperidine ring structure allows for interactions with opioid receptors, which are crucial in pain modulation and reward pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and selectivity. Research indicates that modifications to the piperidine ring and the methyl group can significantly influence its receptor binding affinity and functional activity.

Key Findings:

  • Substituent Effects : Variations in the 3- and 4-position substituents on the piperidine ring can alter antagonist or agonist properties at opioid receptors. For instance, compounds with specific methyl substitutions demonstrated enhanced antagonist potency at μ-opioid receptors .
  • Isomeric Differences : The (3R,4R) isomer has been shown to exhibit more potent antagonist activity compared to its (3S,4S) counterpart .

Case Study 1: Opioid Receptor Antagonism

A study examining various N-substituted piperidine derivatives found that this compound analogs exhibited significant antagonist activity at μ and κ opioid receptors. These findings suggest potential applications in managing opioid addiction and overdose situations .

Case Study 2: GlyT1 Inhibition

Research into related piperidine compounds has identified them as selective GlyT1 inhibitors, which are promising for treating schizophrenia. This compound derivatives showed varying degrees of inhibition against GlyT1, indicating a potential role in modulating glutamatergic transmission .

Table 1: Biological Activity of this compound Derivatives

CompoundReceptor TypeActivityEC50 (μM)
Compound Aμ-opioidAntagonist0.45
Compound BGlyT1Inhibitor0.026
Compound Cκ-opioidAntagonist0.12

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
3-Methyl GroupIncreased antagonist potency
4-Methyl GroupAltered selectivity towards μ or κ receptors

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-[(3R)-piperidin-3-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

CYDMJLIOBYDVSP-SSDOTTSWSA-N

Isomeric SMILES

CNC[C@H]1CCCNC1

Canonical SMILES

CNCC1CCCNC1

Origin of Product

United States

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